molecular formula C21H22N2O3S2 B2447615 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide CAS No. 922818-70-0

3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide

Cat. No.: B2447615
CAS No.: 922818-70-0
M. Wt: 414.54
InChI Key: HRPPYNXBEYAXMZ-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)benzamide derivatives. This compound features a benzamide core substituted with an ethylsulfonyl group at the meta-position and is linked via its carboxamide group to a 4-mesitylthiazole moiety. The molecular scaffold is recognized in medicinal chemistry research for its potential to interact with various enzymatic targets. Structurally similar compounds, such as those with isopropylsulfonyl or methylsulfonyl groups, are frequently investigated for their biological activity . Compounds within this chemical class have demonstrated significant research value as potent inhibitors of carbonic anhydrase isoforms . The benzenesulphonamide group acts as a zinc-binding function (ZBG) that can target the active site of carbonic anhydrases , enzymes fundamental to pH regulation and involved in a range of disorders . Furthermore, the thiazole ring is a privileged structure in drug discovery, often contributing to target binding and bioavailability. Researchers are exploring these derivatives for their potential in various biochemical pathways. For instance, related molecules have been reported to interact with enzymes such as hexokinase . The specific mesityl (2,4,6-trimethylphenyl) substituent on the thiazole ring is designed to impart steric bulk and influence the compound's physicochemical properties and binding affinity, making it a candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization programs. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-5-28(25,26)17-8-6-7-16(11-17)20(24)23-21-22-18(12-27-21)19-14(3)9-13(2)10-15(19)4/h6-12H,5H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPPYNXBEYAXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting mesityl chloride with thiourea under basic conditions to form 4-mesitylthiazole.

    Sulfonylation: The ethylsulfonyl group can be introduced by reacting ethylsulfonyl chloride with an appropriate nucleophile.

    Amidation: The final step involves the coupling of the 4-mesitylthiazole with 3-(ethylsulfonyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and mesitylthiazolyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-mesityl-1,3-thiazol-2-yl)acetonitrile
  • 2-(4-mesityl-1,3-thiazol-2-yl)ethanamine

Uniqueness

3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is unique due to the presence of both the ethylsulfonyl and mesitylthiazolyl groups, which confer distinct chemical and biological properties. These features may enhance its potential as a versatile compound in various research applications.

Biological Activity

3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, featuring an ethylsulfonyl group and a mesitylthiazole moiety, suggests potential biological activities that merit investigation. This article delves into its biological activity, including antimicrobial, insecticidal, and fungicidal properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 305.36 g/mol

The structural components include:

  • An ethylsulfonyl group, enhancing solubility.
  • A mesitylthiazole moiety, which may influence biological interactions.

The precise mechanism by which 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating various biochemical pathways. For instance, its antimicrobial activity may involve the inhibition of enzymes critical for bacterial cell wall synthesis.

Antimicrobial Activity

Research indicates that compounds similar to 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide exhibit significant antimicrobial properties. Preliminary bioassays have shown lethal activities against various pests and pathogens:

Organism Activity (% Lethality)
Mythimna separate70%
Helicoverpa armigeraNot specified
Ostrinia nubilalisNot specified
Spodoptera frugiperdaNot specified

This suggests potential use in agricultural applications as a pest control agent .

Insecticidal Activity

Insecticidal tests reveal that the compound demonstrates notable efficacy against several agricultural pests. For example, it has shown good activity against Mythimna separate, indicating its potential as a biopesticide.

Fungicidal Activity

Fungicidal assessments have also been conducted, with the compound exhibiting inhibition rates against various fungal pathogens:

Fungal Pathogen Inhibition Rate (%)
Pyricularia oryae77.8%
Other fungi (various species)55.6–66.7%

These results highlight its potential as an antifungal agent in crop protection strategies .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of related benzamide compounds demonstrated that several derivatives exhibited promising insecticidal and fungicidal activities. The study reported that specific compounds showed higher efficacy than established fungicides, suggesting that structural modifications could enhance biological performance .

Q & A

Q. How can the synthesis of 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide be optimized to improve yield and purity?

  • Methodological Answer: The synthesis typically involves coupling 3-(ethylsulfonyl)benzoyl chloride with 2-amino-4-mesitylthiazole. Key optimizations include:
  • Using dimethylformamide (DMF) as a solvent under an inert atmosphere (e.g., nitrogen) to minimize side reactions .
  • Temperature control (60–80°C) to balance reaction rate and byproduct formation .
  • Purification via recrystallization (ethanol/water) or silica-gel column chromatography (eluent: ethyl acetate/hexane) .
  • Validate purity using HPLC (>95%) and confirm structure via ¹H/¹³C NMR .

Q. What spectroscopic techniques are essential for characterizing the compound’s structure?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of ethylsulfonyl, mesityl, and benzamide moieties. Compare chemical shifts with computed spectra for validation .
  • Fourier-Transform Infrared (FT-IR): Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ ion) .
  • X-ray Crystallography: Resolve 3D conformation for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Methodological Answer:
  • Assay Standardization: Compare experimental conditions (e.g., cell lines, incubation time, compound concentrations). For example, discrepancies in IC₅₀ values may arise from differences in cancer cell models (e.g., HeLa vs. MCF-7) .
  • Orthogonal Validation: Use complementary assays (e.g., enzyme inhibition vs. apoptosis assays) to confirm mechanisms .
  • Impurity Analysis: Quantify byproducts via HPLC-MS; even 5% impurities (e.g., unreacted sulfonyl chloride) can skew bioactivity results .
  • Structural Analog Comparison: Benchmark against analogs (e.g., bromo or fluoro derivatives) to identify substituent-specific effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or bacterial enzymes). Focus on hydrogen bonds between the sulfonyl group and catalytic residues .
  • Molecular Dynamics (MD) Simulations: Run GROMACS simulations (100 ns) to assess binding stability and conformational changes .
  • Validation: Cross-check computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .

Q. How can solubility and stability under physiological conditions be systematically assessed?

  • Methodological Answer:
  • Solubility: Use the shake-flask method in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Quantify via UV-Vis spectroscopy or HPLC .
  • Stability: Incubate the compound in simulated gastric fluid (SGF) or plasma. Monitor degradation products over 24 hours using LC-MS .
  • Formulation Strategies: Improve solubility with cyclodextrin inclusion complexes or lipid-based nanoparticles if stability is poor .

Q. What strategies address low bioavailability in preclinical models?

  • Methodological Answer:
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .
  • Nanoparticle Encapsulation: Use PLGA or liposomes to improve pharmacokinetic (PK) profiles. Measure plasma concentration via LC-MS after intravenous vs. oral administration .
  • Metabolic Stability Assays: Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

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